

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrophenol

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenol

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This guide provides a comprehensive overview of a reliable synthetic pathway for **4-Methoxy-3-nitrophenol**, a valuable intermediate in the fields of medicinal chemistry and materials science. The presented methodology is a well-established two-step process commencing from the readily available starting material, p-methoxyphenyl acetate. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in its practical implementation.

Synthetic Route Overview

The synthesis of **4-Methoxy-3-nitrophenol** is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective nitration of p-methoxyphenyl acetate to yield 4-methoxy-3-nitrophenyl acetate. Subsequent hydrolysis of the acetate ester under basic conditions affords the desired **4-Methoxy-3-nitrophenol**.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of **4-Methoxy-3-nitrophenol**.

Step	Reaction	Starting Material	Reagents	Product	Yield	Melting Point (°C)
1	Nitration	p-Methoxyphenyl acetate	Fuming Nitric Acid, Acetic Acid	4-Methoxy-3-nitrophenyl acetate	-	-
2	Hydrolysis	4-Methoxy-3-nitrophenyl acetate	Sodium Hydroxide, Hydrochloric Acid	4-Methoxy-3-nitrophenol	33 g	78-80

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-nitrophenyl acetate[1]

Materials:

- p-Methoxyphenyl acetate: 270 g (1.62 mol)
- Acetic Acid (HOAc): 772 ml
- Fuming Nitric Acid (HNO₃)

Procedure:

- A mixture of 270 g (1.62 mol) of p-methoxyphenyl acetate and 772 ml of acetic acid is prepared in a suitable reaction vessel.
- The mixture is cooled to a temperature between 5°C and 10°C using an ice bath.
- Fuming nitric acid (77.5 ml) is added dropwise to the stirred mixture, ensuring the temperature is maintained within the 5-10°C range.
- Upon completion of the addition, the reaction is allowed to proceed to completion. The product, 4-methoxy-3-nitrophenyl acetate, is then isolated using standard work-up procedures.

Step 2: Synthesis of 4-Methoxy-3-nitrophenol[2]

Materials:

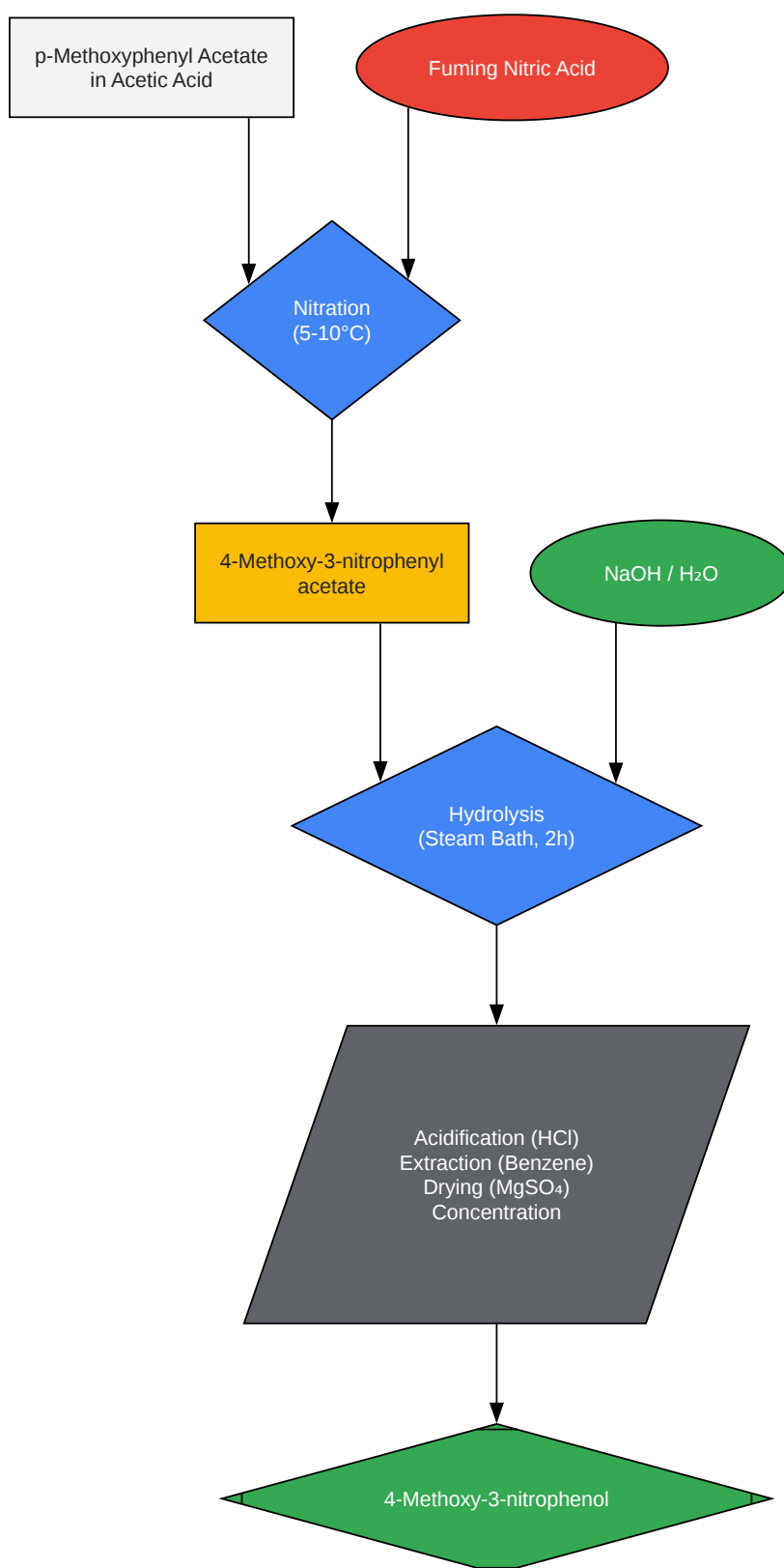
- 4-Methoxy-3-nitrophenyl acetate: 61 g (0.29 mol)
- Sodium Hydroxide (NaOH): 34.68 g (0.87 mol)
- Water (H₂O): 500 ml
- Concentrated Hydrochloric Acid (HCl): 87 ml
- Benzene
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- A mixture of 61 g (0.29 mol) of 4-methoxy-3-nitrophenyl acetate and a solution of 34.68 g (0.87 mol) of sodium hydroxide in 500 ml of water is prepared.
- The mixture is stirred and heated on a steam bath for 2 hours.
- After cooling, the reaction solution is acidified by the addition of 87 ml of concentrated hydrochloric acid, while maintaining the temperature below 20°C.
- The acidic solution is extracted three times with a total of 1500 ml of benzene.
- The combined benzene extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
- The resulting solid is **4-Methoxy-3-nitrophenol**, with a reported yield of 33 g and a melting point of 78°-80°C.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **4-Methoxy-3-nitrophenol**.



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References

- 1. prepchem.com [prepchem.com]
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